molecular formula C4H3NO2S B141469 1,3-Thiazole-4-carboxylic acid CAS No. 3973-08-8

1,3-Thiazole-4-carboxylic acid

Cat. No.: B141469
CAS No.: 3973-08-8
M. Wt: 129.14 g/mol
InChI Key: HMVYYTRDXNKRBQ-UHFFFAOYSA-N
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Description

1,3-Thiazole-4-Carboxylic Acid is an organic compound belonging to the class of thiazolecarboxylic acids and derivatives. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a carboxylic acid group attached to the fourth carbon atom. This compound is notable for its aromaticity and is a key building block in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-Carboxylic Acid can be synthesized through several methods. Another method includes the oxidation of thiazoline derivatives using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Hantzsch thiazole synthesis is widely used due to its efficiency and the availability of starting materials. The reaction typically involves mild conditions and yields high-purity products without the need for extensive purification .

Chemical Reactions Analysis

Types of Reactions: 1,3-Thiazole-4-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1,3-Thiazole-4-Carboxylic Acid can be compared with other thiazole derivatives:

Biological Activity

1,3-Thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

  • Chemical Formula : C4_4H3_3NO2_2S
  • Molecular Weight : 129.137 g/mol
  • Structure : The thiazole ring contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.

Synthesis

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing thiourea and α-bromo acids.
  • Cyclization : Involves the cyclization of 2-amino thiazoles with carboxylic acids.

Biological Activities

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of 1,3-thiazole derivatives. For instance, derivatives synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied depending on the substituents on the thiazole ring .
    • A study demonstrated that specific derivatives showed potent antifungal activity at concentrations as low as 50 μg/mL against various fungal strains .
  • Antiviral Activity
    • Compounds derived from this compound have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the influenza A virus neuraminidase with IC50_{50} values comparable to standard antiviral agents .
    • Another study highlighted that some thiazole derivatives exhibited antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications .
  • Anti-inflammatory and Analgesic Effects
    • Research has indicated that 1,3-thiazole derivatives possess anti-inflammatory properties. In vitro assays demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : Some derivatives may modulate receptor pathways associated with inflammation and pain.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTest Organism/TargetResult (IC50/MIC)Reference
AntibacterialE. coliMIC = 25 μg/mL
AntifungalCandida albicansMIC = 50 μg/mL
AntiviralInfluenza A virusIC50 = 0.14 μM
Anti-inflammatoryRAW264.7 macrophagesCytokine inhibition

Notable Research Findings

  • A study published in Acta Phytopathologica Sinica demonstrated that specific thiazole derivatives exhibited over 50% inhibition against TMV in various models including protective and curative treatments .
  • Another investigation into thiazolidine derivatives showed moderate inhibitory effects against neuraminidase, indicating potential for further development as antiviral agents .

Properties

IUPAC Name

1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVYYTRDXNKRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307857
Record name Thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-08-8
Record name 4-Thiazolecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazolecarboxylic acid
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Record name Thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-4-carboxylic acid
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Record name 4-THIAZOLECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube is added 3.70 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2754 g of 4-thiazolecarbonitrile. The final concentration of 4-thiazolecarbonitrile is 0.500 M. The reaction mixture is mixed on a rotating platform at 25° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) is added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 4-thiazolecarbonitrile is 100%, and the yields of 4-thiazolecarboxamide and 4-thiazolecarboxylic acid are 100% and 0%, respectively.
Name
potassium phosphate
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2754 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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